1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone
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Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor if it’s a common compound.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties like acidity, basicity, and reactivity with other compounds are also analyzed.Safety And Hazards
This involves studying the toxicity, flammability, and environmental impact of the compound. It includes understanding the safety measures that need to be taken while handling the compound.
Future Directions
This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound. It can include suggesting modifications to the compound to improve its properties or suggesting new uses for the compound.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound like “1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone”, you may need to refer to scientific literature or databases. If you have access to a university library, they often have subscriptions to these resources. Alternatively, databases like PubChem, ChemSpider, and Google Scholar can be good places to start.
properties
IUPAC Name |
1-(1-difluoroboranyloxy-3H-benzo[f]chromen-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BF2O3/c1-9(19)12-8-20-13-7-6-10-4-2-3-5-11(10)14(13)15(12)21-16(17)18/h2-7H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHIKZHICREPOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OC1=C(COC2=C1C3=CC=CC=C3C=C2)C(=O)C)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BF2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone |
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